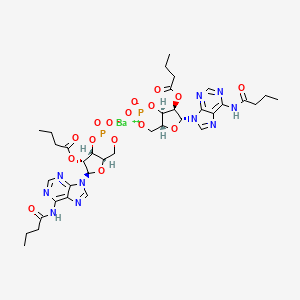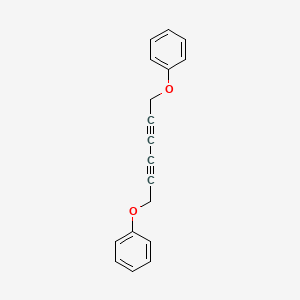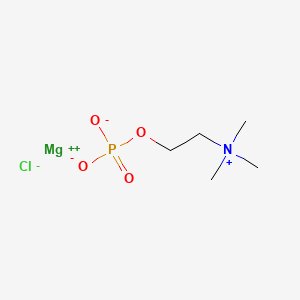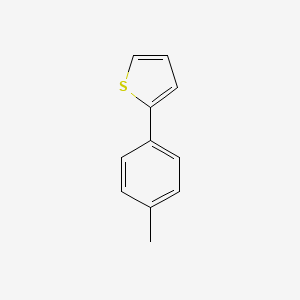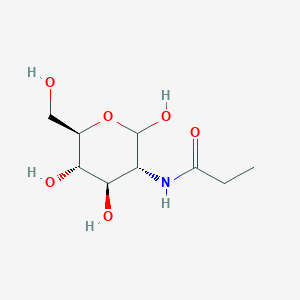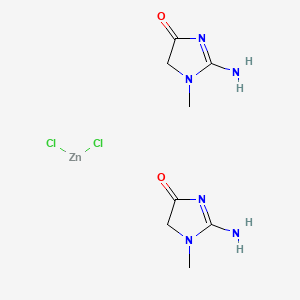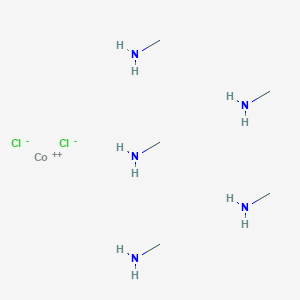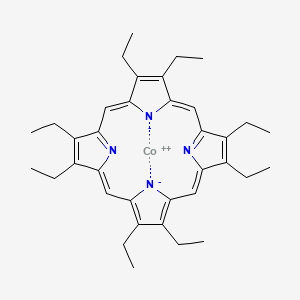
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) is a metalloporphyrin complex that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Co(II)OEP and is known for its unique properties, including its ability to act as a catalyst and its high stability under various conditions. In
Aplicaciones Científicas De Investigación
Photonic & Optical Materials
This compound is used in the field of photonic and optical materials . It can be used in the development of devices that generate, detect, and manipulate light. Photonic devices include lasers, optical fibers, and fiber-optic communication systems.
Thin Film Deposition
The compound can be used in thin film deposition . Thin films have many applications including semiconductor devices, solar cells, and sensor technology. The properties of the thin film (like conductivity, transparency, and reactivity) can be tailored based on the specific application.
Industrial Chemistry
In industrial chemistry, this compound can serve as a catalyst or a precursor material . Catalysts are substances that speed up chemical reactions, while precursor materials are used in the synthesis of other chemical compounds.
Pharmaceuticals
The compound could potentially be used in the pharmaceutical industry . For example, it could be used in the development of drugs or therapeutic agents. However, more research would be needed to determine the specific applications in this field.
LED Manufacturing
This compound can be used in the manufacturing of Light Emitting Diodes (LEDs) . LEDs are used in a variety of applications, from lighting to displays on electronic devices.
Langmuir Blodgett (LB) Thin Films
The compound can be used to form Langmuir Blodgett (LB) thin films . LB films are used in a variety of applications, including molecular electronics, sensors, and as model systems for studying the physics and chemistry of two-dimensional systems.
Mecanismo De Acción
Target of Action
It is known that porphyrin compounds are often used in photodynamic therapy, where they target cancer cells when activated by light .
Mode of Action
Porphyrin compounds, in general, are known to interact with light in the presence of oxygen to produce reactive oxygen species (ROS) that can cause cell death .
Biochemical Pathways
In the context of photodynamic therapy, the generated ROS can induce apoptosis or necrosis in targeted cells .
Result of Action
In the context of photodynamic therapy, the generation of ros can lead to cell death .
Action Environment
The efficacy of porphyrin compounds in photodynamic therapy is known to be influenced by the presence of light and oxygen .
Propiedades
IUPAC Name |
cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILRATIHXSICFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CoN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

